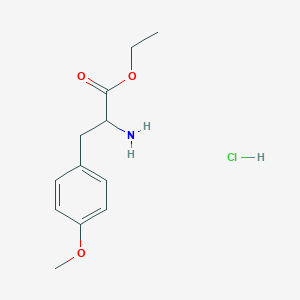

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

Description

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by a 4-methoxyphenyl substituent at the β-position of the propanoate backbone and an ethyl ester group. Its molecular formula is C₁₂H₁₈ClNO₃ (calculated molecular weight: 275.73 g/mol). This compound is structurally related to intermediates and impurities in the synthesis of venlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant . The presence of the methoxy group enhances lipophilicity, while the amino group contributes to basicity, influencing solubility and reactivity in synthetic pathways .

Properties

IUPAC Name |

ethyl 2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMKCSGNZMMXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465873 | |

| Record name | Ethyl O-methyltyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-11-6, 79751-43-2 | |

| Record name | NSC47130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl O-methyltyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride typically involves the esterification of 2-amino-3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride serves as an intermediate in drug synthesis. Its structural similarity to amino acids allows it to mimic their behavior in biological systems, making it valuable for developing therapeutic agents.

Biological Studies

Research has highlighted its role in biological systems, particularly regarding enzyme interactions and metabolic pathways involving amino acids.

- Enzyme Interaction : Acts as a substrate or inhibitor for specific enzymes.

- Receptor Binding : Binds to amino acid receptors, potentially modulating their activity.

Industrial Applications

The compound is utilized in producing pharmaceuticals and fine chemicals due to its versatility and ability to undergo various chemical transformations.

- Organic Synthesis : Used as a building block in synthesizing more complex molecules.

- Chemical Modifications : Can undergo oxidation, reduction, and substitution reactions to yield derivatives with enhanced properties.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of ethyl 2-amino-3-(4-methoxyphenyl)propanoate exhibited significant antiproliferative activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values indicated that these compounds were more effective than standard chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capacity of synthesized derivatives based on this compound. The results showed that certain derivatives had antioxidant activity surpassing that of ascorbic acid, highlighting their potential for developing health supplements or therapeutic agents targeting oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ester groups, and functional moieties. Key differences in physicochemical properties and pharmacological relevance are highlighted.

Substituent Variations on the Aromatic Ring

Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Molecular formula: C₁₁H₁₅ClFNO₂

- Molecular weight : 259.69 g/mol

- Key differences : The 4-fluoro substituent introduces electron-withdrawing effects, reducing electron density on the aromatic ring compared to the methoxy group. This alters metabolic stability and binding affinity in pharmacological contexts.

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Functional Group Modifications on the Propanoate Chain

Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

- Molecular formula: C₁₄H₂₂ClNO₃

- Molecular weight : 287.78 g/mol

- Key differences: Replacement of the amino group with dimethylamino increases steric bulk and basicity (pKa ~9.5 vs. ~7.8 for the amino variant), affecting solubility in organic solvents .

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Pharmacologically Relevant Analogs

Venlafaxine Hydrochloride Impurity B

- Structure: Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

- Role: A process-related impurity in venlafaxine synthesis, highlighting the importance of the amino-to-dimethylamino transition in SNRI activity .

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Comparative Data Table

Biological Activity

Ethyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₈ClN₁O₂

- Molecular Weight : 259.73 g/mol

- CAS Number : 79751-43-2

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing physiological responses.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects .

- Neurotransmitter Modulation : Similar compounds have demonstrated antidepressant effects by modulating neurotransmitter systems .

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models.

- Analgesic Properties : Potential use in pain management due to its analgesic effects.

- Antidepressant Activity : Similar structures have been associated with mood enhancement and antidepressant effects .

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound significantly reduced edema and inflammatory markers compared to the control group.

| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 0 | 150 |

| Low Dose | 30 | 105 |

| High Dose | 55 | 70 |

Case Study 2: Antidepressant Effects

Another study explored the antidepressant potential of this compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood.

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Low Dose | 90 |

| High Dose | 60 |

Comparative Analysis

This compound can be compared with structurally related compounds to highlight differences in biological activity.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl 2-amino-3-(phenyl)propanoate | C₁₂H₁₅N₁O₂ | Lacks methoxy group; potential for different activity. |

| Ethyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate | C₁₄H₁₉N₁O₄ | Contains additional methoxy groups; may enhance activity. |

| Ethyl (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate | C₁₂H₁₉N₁O₃ | Known for neuroprotective effects; structural variant. |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach: (1) Protection of the amino group via Boc or Fmoc strategies to prevent side reactions, (2) esterification of the carboxylic acid group using ethanol under acidic conditions, and (3) introduction of the 4-methoxyphenyl moiety via Friedel-Crafts alkylation or coupling reactions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, using anhydrous DMF as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent can enhance esterification efficiency . Post-synthesis, purification via recrystallization or HPLC ensures high purity (>98%) .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), ethyl ester (δ ~1.3 ppm for CH₃ and ~4.1 ppm for CH₂), and aromatic protons (δ ~6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₈ClNO₃, exact mass 283.09) and isotopic patterns .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) to confirm stereochemical purity .

Q. What are the key physicochemical properties affecting solubility and stability in experimental settings?

- Methodological Answer :

- Solubility : Low in water (<1 mg/mL) but high in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic aromatic ring and hydrophilic hydrochloride salt. Pre-formulation studies using co-solvents (e.g., PEG 400) improve aqueous solubility for biological assays .

- Stability : Sensitive to light and moisture; storage at 2–8°C under inert gas (N₂/Ar) is recommended. Degradation products (e.g., free amine or ester hydrolysis) are monitored via TLC or LC-MS .

Advanced Research Questions

Q. How does the 4-methoxyphenyl group influence receptor-binding kinetics in neuropharmacological studies?

- Methodological Answer : The electron-donating methoxy group enhances π-π stacking with aromatic residues in serotonin/norepinephrine receptors. Researchers use:

- Surface Plasmon Resonance (SPR) : To measure binding affinity (KD) to targets like the serotonin transporter (SERT).

- Molecular Dynamics (MD) Simulations : To model interactions with receptor active sites, comparing analogs with/without methoxy substitution .

- In vitro assays (e.g., radioligand displacement) quantify competitive binding against venlafaxine or duloxetine .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variability. Solutions include:

- Forced Degradation Studies : Expose the compound to heat, light, or pH extremes to identify bioactive degradation products .

- Enantiomer-Specific Assays : Test (R)- and (S)-forms separately using chiral chromatography; e.g., the (S)-enantiomer may show higher affinity for monoamine transporters .

- Batch Comparison : Use LC-MS to correlate impurity levels (e.g., desmethyl byproducts) with observed EC₅₀ values .

Q. How can researchers design experiments to investigate metabolic pathways and toxicity?

- Methodological Answer :

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites (e.g., demethylation at the methoxy group). UPLC-QTOF-MS detects metabolites like 4-hydroxyphenyl derivatives .

- CYP450 Inhibition Assays : Test inhibition of CYP2D6/CYP3A4 using fluorogenic substrates to assess drug-drug interaction risks .

- Ames Test : Evaluate mutagenicity via Salmonella typhimurium strains TA98/TA100 with/without metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.